Bienvenue dans la boutique en ligne BenchChem!

UAMC-3203

Ferroptosis Neuroblastoma Cell Death Assay

UAMC-3203 (also referred to as compound is a third-generation ferrostatin-1 (Fer-1) analog and a potent, selective inhibitor of ferroptosis—an iron-catalyzed, non-apoptotic form of regulated necrosis driven by lipid peroxidation. It was rationally designed to address the poor solubility and metabolic instability that limit the in vivo utility of the parent compound Fer-1.

Molecular Formula C25H37N5O2S
Molecular Weight 471.7 g/mol
Cat. No. B611532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAMC-3203
SynonymsUAMC-3203
Molecular FormulaC25H37N5O2S
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4
InChIInChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2
InChIKeyHSYSVXKJIVUNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in ethanol
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UAMC-3203: Potent, Drug-Like Ferrostatin-1 Analog with Improved Solubility, Stability, and In Vivo Efficacy


UAMC-3203 (also referred to as compound 39) is a third-generation ferrostatin-1 (Fer-1) analog and a potent, selective inhibitor of ferroptosis—an iron-catalyzed, non-apoptotic form of regulated necrosis driven by lipid peroxidation [1]. It was rationally designed to address the poor solubility and metabolic instability that limit the in vivo utility of the parent compound Fer-1 [2]. UAMC-3203 demonstrates low nanomolar potency in cellular assays, exhibits markedly improved pharmacokinetic properties including extended microsomal half-life across species, and shows robust protective efficacy in multiple preclinical disease models without observable chronic toxicity . As a patented, spin-off-enabled lead candidate with a well-characterized drug-like profile, UAMC-3203 serves as a critical chemical probe for dissecting ferroptosis biology and as a high-value reference standard for drug discovery programs targeting ischemia-reperfusion injury, neurodegeneration, and multiorgan dysfunction [3].

Why Ferrostatin-1, Liproxstatin-1, or SRS16-86 Cannot Substitute for UAMC-3203 in Demanding In Vivo and Translational Studies


Although multiple ferroptosis inhibitors share the radical-trapping antioxidant (RTA) mechanism, their physicochemical and pharmacokinetic properties diverge profoundly, rendering them non-interchangeable in vivo. Ferrostatin-1 (Fer-1) suffers from poor aqueous solubility and extremely rapid metabolic clearance (human microsomal t1/2 ~0.1 h), severely limiting its utility beyond acute in vitro or ex vivo applications . Liproxstatin-1, while potent in cells (IC50 ~22 nM), demonstrates inferior in vivo efficacy compared to UAMC-3203 in head-to-head multiorgan dysfunction models [1]. Third-generation analogs like SRS16-86 offer improved plasma stability over Fer-1 but lack the extensive in vivo validation, chronic safety data, and direct comparator evidence across multiple disease models that characterize UAMC-3203 . These gaps in stability, solubility, and validated in vivo performance mean that substituting UAMC-3203 with an alternative ferroptosis inhibitor introduces substantial experimental variability and risks compromising translational relevance.

Quantitative Differentiation of UAMC-3203 Against Ferrostatin-1, Liproxstatin-1, and Other Ferroptosis Inhibitors


Superior Cellular Potency Against Erastin-Induced Ferroptosis in Human Neuroblastoma Cells

UAMC-3203 inhibits erastin-induced ferroptosis in IMR-32 human neuroblastoma cells with an IC50 of 10 nM, representing a 6-fold improvement in potency compared to ferrostatin-1 (IC50 ~60 nM) and a 2.2-fold improvement over liproxstatin-1 (IC50 22 nM) when assayed under comparable conditions [1]. This potency advantage is maintained across multiple ferroptosis inducers including ferrous ammonium sulfate .

Ferroptosis Neuroblastoma Cell Death Assay

Dramatically Extended Microsomal Stability and Half-Life Across Species

UAMC-3203 exhibits an exceptionally long half-life in human liver microsomes (t1/2 = 20.5 h), which is approximately 205-fold greater than the reported half-life of ferrostatin-1 (t1/2 ~0.1 h) [1]. In rat microsomes, UAMC-3203 demonstrates a t1/2 of 16.5 h, while in mouse microsomes the t1/2 is 3.46 h [2]. This superior metabolic stability directly translates to sustained in vivo exposure and reproducible efficacy across repeated dosing regimens [3].

ADME Microsomal Stability Pharmacokinetics

Significantly Improved Protection Against Multiorgan Injury and Mortality In Vivo

In a mouse model of iron overload-induced multiorgan dysfunction syndrome (MODS), UAMC-3203 provided superior protection compared to both ferrostatin-1 and liproxstatin-1. Specifically, UAMC-3203 reduced plasma lactate dehydrogenase (LDH) levels by a significantly greater magnitude than Fer-1 at equivalent dosing (20 µmol/kg, i.p.) [1]. Critically, UAMC-3203 was the only ferroptosis inhibitor among those tested to demonstrate life-saving potency in this lethal MODS model, preventing death in a genetically induced model of ferroptosis-driven acute liver injury [2].

Multiorgan Dysfunction Iron Overload In Vivo Efficacy

Demonstrated Lack of Chronic Toxicity After Repeated In Vivo Dosing

Following daily intraperitoneal administration of UAMC-3203 at 20 µmol/kg for four consecutive weeks in mice, no observable toxicity was detected. Plasma biomarkers of organ injury—including alanine aminotransferase (ALT), aspartate aminotransferase (AST), LDH, creatine kinase (CK), creatinine, urea, and troponin T—remained at background levels comparable to vehicle-treated controls . This chronic safety profile is a key differentiator from earlier-generation ferroptosis inhibitors, for which long-term in vivo tolerability data are either absent or less well-characterized [1].

Safety Toxicology Chronic Dosing

Enhanced Kinetic Solubility Enabling Reliable In Vitro and In Vivo Formulation

UAMC-3203 demonstrates excellent kinetic solubility exceeding 200 μM in PBS buffer at pH 7.4 [1]. This represents a substantial improvement over ferrostatin-1, whose poor aqueous solubility historically complicated in vitro assay design and in vivo formulation development [2]. The high kinetic solubility of UAMC-3203 facilitates the preparation of homogeneous dosing solutions and reduces the need for high concentrations of organic co-solvents that can introduce experimental artifacts .

Solubility Formulation Drug-like Properties

Validated Efficacy in Preclinical Models of Relapsing-Remitting Multiple Sclerosis

In a preclinical model of relapsing-remitting multiple sclerosis (experimental autoimmune encephalomyelitis; EAE), treatment with UAMC-3203 significantly delayed relapse onset and ameliorated disease progression compared to both vehicle and ferrostatin-1. In Biozzi ABH mice, UAMC-3203-treated animals exhibited a longer time to relapse onset and reduced clinical disease scores relative to Fer-1-treated cohorts [1]. Histological analysis confirmed that UAMC-3203 treatment was associated with decreased demyelination and axonal damage [2].

Multiple Sclerosis EAE Neuroinflammation

Optimized Applications for UAMC-3203 in Ferroptosis Research and Preclinical Drug Development


Preclinical Studies of Acute Organ Injury and Multiorgan Dysfunction Syndrome (MODS)

UAMC-3203 is the preferred ferroptosis inhibitor for in vivo models of iron overload, ischemia-reperfusion injury, and sepsis-induced MODS. Its demonstrated superiority over ferrostatin-1 and liproxstatin-1 in reducing organ injury markers and preventing mortality in lethal mouse models makes it the most translationally relevant tool compound for studies of critical illness [1].

Chronic Neurodegenerative Disease Modeling (Multiple Sclerosis and EAE)

Researchers investigating the role of ferroptosis in multiple sclerosis and other neuroinflammatory conditions should select UAMC-3203 based on its validated efficacy in relapsing-remitting EAE models. Head-to-head data confirm that UAMC-3203 delays relapse and reduces axonal damage more effectively than ferrostatin-1, providing a robust experimental platform for mechanistic and therapeutic studies [2].

Long-Term In Vivo Studies Requiring Chronic Dosing and Safety Validation

For experiments involving repeated administration over weeks to months—such as chronic neurodegeneration, metabolic disease, or cancer progression models—UAMC-3203 is uniquely positioned due to its published 4-week chronic safety data in mice. No other ferroptosis inhibitor in its class has comparable peer-reviewed chronic toxicity documentation, making UAMC-3203 the lowest-risk choice for long-term in vivo protocols [3].

High-Throughput Screening and Cellular Assays Requiring Reliable Solubility

UAMC-3203's kinetic solubility exceeding 200 μM enables its use in high-throughput screening campaigns and complex cellular assays where compound precipitation or inconsistent exposure could compromise data quality. This property, combined with its low nanomolar potency, makes UAMC-3203 an ideal positive control or reference standard for ferroptosis inhibitor screening libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for UAMC-3203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.